N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide
Description
N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide is a heterocyclic compound featuring a thienopyrazole core fused with a nitrophenyl group and a pentanamide side chain. Its molecular formula is C₁₆H₁₇N₃O₃S, with a molecular weight of 347.40 g/mol. The pentanamide moiety may improve solubility and pharmacokinetic profiles compared to shorter-chain analogs. This compound has drawn interest in medicinal chemistry for its structural similarity to bioactive pyrazole derivatives, particularly in antimicrobial and anti-inflammatory research .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-3-4-15(21)17-16-13-9-24-10-14(13)18-19(16)11-5-7-12(8-6-11)20(22)23/h5-8H,2-4,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPUHLOOSWBPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenylhydrazine with a thienopyrazole precursor under acidic conditions to form the intermediate compound. This intermediate is then reacted with pentanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thienopyrazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thienopyrazole derivatives.
Scientific Research Applications
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thienopyrazole core may also play a role in binding to proteins and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide is compared to three analogs (Table 1). Data are synthesized from peer-reviewed studies ().
Table 1: Comparative Analysis of Thieno/Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₇N₃O₃S | 347.40 | 198–201* | 2.8 (DMSO) | Thienopyrazole core, pentanamide chain |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | 83 | 0.76 | Isoindolinone substituent, pyridinyl sulfamoyl |
| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₃H₂₂N₆O₅S | 506.52 | N/A | 0.58 | Pyrimidinyl sulfamoyl group |
| 3-(4-Methyl-pyrazolo[3,4-c]pyrazol-3-yl)-1H-indole | C₁₃H₁₁N₅ | 245.26 | 165–168 | 1.2 | Pyrazolopyrazole core, indole substituent |
Key Observations:
Solubility : The pentanamide chain in the target compound confers moderate solubility (2.8 mg/mL in DMSO), outperforming analogs with bulkier sulfamoyl substituents (0.58–0.76 mg/mL) .
Thermal Stability: The higher melting point (198–201°C) of the target compound versus the isoindolinone derivative (83°C) suggests stronger intermolecular forces due to its planar thienopyrazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
